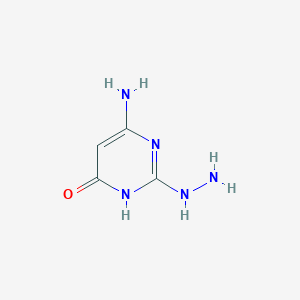

6-amino-2-hydrazino-4(3H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

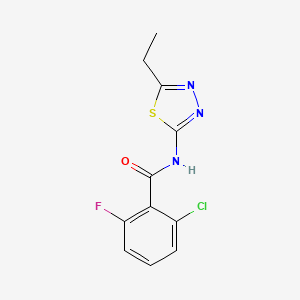

6-amino-2-hydrazino-4(3H)-pyrimidinone is a chemical compound with the molecular formula C4H7N5O . It contains a total of 17 atoms, including 7 Hydrogen atoms, 4 Carbon atoms, 5 Nitrogen atoms, and 1 Oxygen atom . This compound has a vast scientific potential and finds applications in various research areas, such as drug synthesis and materials science.

Molecular Structure Analysis

The molecular structure of 6-amino-2-hydrazino-4(3H)-pyrimidinone comprises 17 atoms, including 7 Hydrogen atoms, 4 Carbon atoms, 5 Nitrogen atoms, and 1 Oxygen atom . The average mass of the molecule is 141.131 Da, and the monoisotopic mass is 141.065063 Da .Applications De Recherche Scientifique

Synthesis of Novel Compounds

6-amino-2-hydrazino-4(3H)-pyrimidinone serves as a precursor in the synthesis of a variety of heterocyclic compounds. For instance, it undergoes cyclocondensation with dimethyl acetylenedicarboxylate to form 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido[1,2-b][1,2,4]triazine-3-acetic acid esters, highlighting its utility in creating complex molecular structures (Bitha, Hlavka, & Lin, 1988). Additionally, its reactions with hydrazonoyl halides have been studied, resulting in the formation of 6H-pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones, indicating its role in generating pyrimidinone and tetrazine derivatives with potential applications in various fields, including pharmacology (Shawali, Elghandour, & El-Sheikh, 2000).

Antimicrobial Properties

Some derivatives synthesized from 6-amino-2-hydrazino-4(3H)-pyrimidinone have exhibited antimicrobial properties. The synthesis and antimicrobial activity of certain pyrimido[1,2-b][1,2,4,5]tetrazines, which are formed through reactions involving 6-amino-2-hydrazino-4(3H)-pyrimidinone, have been explored, showcasing the potential of these compounds in developing new antimicrobial agents (Shawali, Abdallah, & Zayed, 2002).

Pharmaceutical Research

The compound's derivatives have been evaluated for their antiviral activity in cell culture, providing insights into the structural variations and their effects on antiviral efficacy. Although some derivatives were active against various virus strains, they were effective only close to their toxicity threshold, suggesting the need for further optimization and evaluation in drug development (Singh, Singh, & Balzarini, 2013).

Structural and Spectral Analysis

Studies on the molecular structure and spectral properties of various derivatives of 6-amino-2-hydrazino-4(3H)-pyrimidinone have contributed to the understanding of their chemical behavior and potential applications. These studies include the investigation of the UV and IR spectra of synthesized compounds, aiding in the characterization and potential application of these compounds in various scientific domains (Ivashchenko & Dziomko, 1977).

Chemical Synthesis and Analysis

6-amino-2-hydrazino-4(3H)-pyrimidinone has been utilized in the synthesis of various heterocyclic compounds and in the study of their inhibitory performance, as observed in studies involving the inhibition of mild steel corrosion in acidic solutions. This showcases its role not only in pharmaceutical applications but also in materials science and corrosion studies (Hou et al., 2019).

Propriétés

IUPAC Name |

4-amino-2-hydrazinyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-2-1-3(10)8-4(7-2)9-6/h1H,6H2,(H4,5,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEKLUNEDDPJSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)NN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-hydrazino-4(3H)-pyrimidinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-[(4-chlorobenzoyl)amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]benzamide](/img/structure/B2737073.png)

![4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid](/img/structure/B2737077.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone](/img/structure/B2737078.png)

![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)